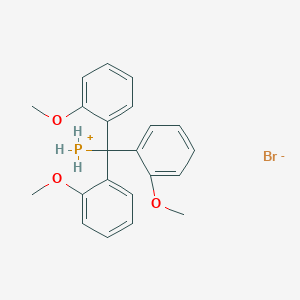
Tris(2-methoxyphenyl)methylphosphanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methoxyphenyl)methylphosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 2-methoxyphenyl groups and a methyl group, with a bromide counterion. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methoxyphenyl)methylphosphanium bromide typically involves the reaction of tris(2-methoxyphenyl)phosphine with methyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:
(2-CH3OC6H4)3P+CH3Br→(2-CH3OC6H4)3PCH3+Br−
Industrial Production Methods
Industrial production of Tris(2-methoxyphenyl)methylphosphanium bromide involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-methoxyphenyl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The bromide ion can be substituted with other nucleophiles.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate can be used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphonium salts.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Tris(2-methoxyphenyl)methylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in Suzuki coupling reactions and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems as a reducing agent.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Tris(2-methoxyphenyl)methylphosphanium bromide involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The molecular targets include transition metal centers, and the pathways involve coordination and electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-methoxyphenyl)phosphine: Similar structure but lacks the methyl group and bromide ion.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains additional methoxy groups, leading to different steric and electronic properties.
Tris(2-carboxyethyl)phosphine: Contains carboxyethyl groups, making it more hydrophilic and suitable for biological applications.
Uniqueness
Tris(2-methoxyphenyl)methylphosphanium bromide is unique due to its specific combination of methoxyphenyl groups and a methylphosphanium center, which imparts distinct reactivity and coordination properties. This makes it particularly useful in catalysis and coordination chemistry, where it can form stable and active complexes with transition metals.
Propriétés
Formule moléculaire |
C22H24BrO3P |
|---|---|
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
tris(2-methoxyphenyl)methylphosphanium;bromide |
InChI |
InChI=1S/C22H23O3P.BrH/c1-23-19-13-7-4-10-16(19)22(26,17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3;/h4-15H,26H2,1-3H3;1H |
Clé InChI |
SVTOMQZXTBFYSQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)(C3=CC=CC=C3OC)[PH3+].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


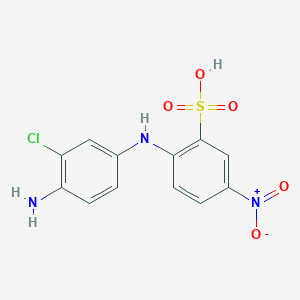

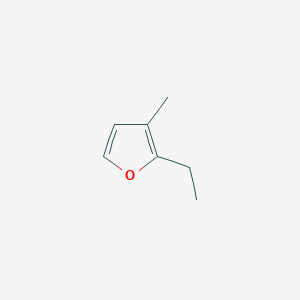

![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)
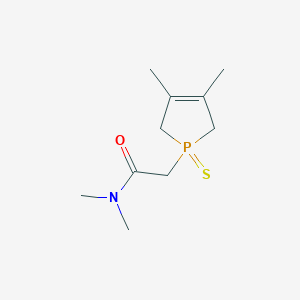

![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)

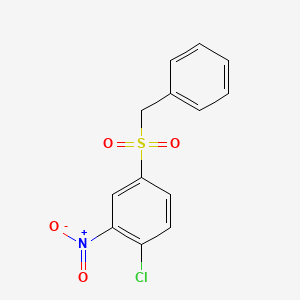
![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)

